molecular formula C16H9Cl2F3N2S B2596969 5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione CAS No. 1105191-21-6

5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2596969
CAS No.: 1105191-21-6
M. Wt: 389.22
InChI Key: FNOAUKGRHRBLPY-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is a synthetic organic compound characterized by the presence of both dichlorophenyl and trifluoromethylphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium salt. For this compound, the starting materials would include 3,4-dichlorobenzaldehyde and 3-(trifluoromethyl)benzil.

  • Thionation: : The imidazole derivative is then subjected to thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione group at the 2-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and thionation steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding imidazole derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain pathogens or diseases, making it a candidate for drug development. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione: Similar structure but lacks the trifluoromethyl group.

    1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione: Similar structure but lacks the dichlorophenyl group.

    5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione: Similar structure but lacks the dichlorophenyl group.

Uniqueness

The presence of both dichlorophenyl and trifluoromethylphenyl groups in 5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2S/c17-12-5-4-9(6-13(12)18)14-8-22-15(24)23(14)11-3-1-2-10(7-11)16(19,20)21/h1-8H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOAUKGRHRBLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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